molecular formula C20H22FN2O5P B11418256 Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11418256
M. Wt: 420.4 g/mol
InChI Key: KXOVKJUCFJVGPY-UHFFFAOYSA-N
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Description

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the molecule.

Scientific Research Applications

DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of biological processes, particularly those involving phosphonate-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with enzymatic processes that involve phosphorylation. This can lead to the inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL (5-{[(4-CHLOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE
  • DIMETHYL (5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the fluorine atom, in particular, can enhance the compound’s stability and alter its electronic properties, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C20H22FN2O5P

Molecular Weight

420.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22FN2O5P/c1-25-17-10-6-14(7-11-17)12-18-23-20(29(24,26-2)27-3)19(28-18)22-13-15-4-8-16(21)9-5-15/h4-11,22H,12-13H2,1-3H3

InChI Key

KXOVKJUCFJVGPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=C(O2)NCC3=CC=C(C=C3)F)P(=O)(OC)OC

Origin of Product

United States

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